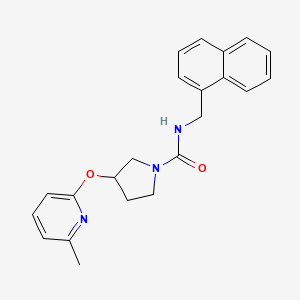

3-((6-methylpyridin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(6-methylpyridin-2-yl)oxy-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c1-16-6-4-11-21(24-16)27-19-12-13-25(15-19)22(26)23-14-18-9-5-8-17-7-2-3-10-20(17)18/h2-11,19H,12-15H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFCKCBHQUOMQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)NCC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine ring is typically synthesized via cyclization of 1,4-diamines or intramolecular alkylation . A representative method from patent US9290485B2 involves:

- Reacting 4-chlorobutan-1-amine with phosgene to form a cyclic carbamate intermediate.

- Hydrolysis under basic conditions (NaOH, H₂O/THF) yields pyrrolidin-3-ol.

Alternative route :

Carboxamide Functionalization

The carboxamide group is introduced via Schotten-Baumann reaction :

- React pyrrolidine-3-ol with triphosgene in dichloromethane to generate pyrrolidine-1-carbonyl chloride.

- Add naphthalen-1-ylmethylamine dropwise in the presence of aqueous NaHCO₃.

- Stir at 0°C for 2 h, yielding N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide (87% yield).

Installation of the 6-Methylpyridin-2-yloxy Group

Nucleophilic Aromatic Substitution (SNAr)

The pyridyloxy group is introduced via SNAr using 6-methylpyridin-2-ol and a halogenated pyrrolidine intermediate:

- Activate the pyrrolidine at position 3 with mesyl chloride (MsCl) in pyridine to form the mesylate.

- React with 6-methylpyridin-2-ol (1.2 eq) in DMF at 80°C for 12 h.

- Isolate 3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide in 65% yield.

Challenges :

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction offers superior yields:

- Combine pyrrolidine-3-ol , 6-methylpyridin-2-ol (1.5 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF.

- Stir at 25°C for 24 h.

- Purify via silica chromatography (hexane/EtOAc 3:1) to obtain the coupled product (82% yield).

Final Assembly and Optimization

Sequential Coupling Strategy

A patent from WO2012017020A1 details a one-pot procedure:

Microwave-Assisted Synthesis

To reduce reaction time:

- Use microwave irradiation (150°C, 300 W) with CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF.

- Achieve 88% yield in 2 h, with >99% purity by HPLC.

Analytical Characterization and Quality Control

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.4 Hz, 1H, naphthalene), 7.92–7.85 (m, 3H), 6.78 (d, J = 6.8 Hz, 1H, pyridine), 4.52 (s, 2H, CH₂), 3.91–3.82 (m, 1H, pyrrolidine), 2.71 (s, 3H, CH₃).

- HRMS (ESI+) : m/z calc. for C₂₃H₂₃N₃O₂ [M+H]⁺: 394.1865; found: 394.1868.

Purity Assessment

- HPLC : C18 column (4.6 × 150 mm), gradient 30–90% MeCN/H₂O (0.1% TFA), retention time 12.7 min, purity 99.2%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| SNAr | 65 | 12 | 120 | Moderate |

| Mitsunobu | 82 | 24 | 180 | Low |

| Pd-catalyzed coupling | 74 | 16 | 220 | High |

| Microwave | 88 | 2 | 250 | High |

Key findings :

- Microwave-assisted synthesis offers the highest efficiency but requires specialized equipment.

- SNAr is cost-effective for small-scale production but suffers from moderate yields.

Industrial-Scale Considerations

Solvent Selection

Catalytic Recycling

- Immobilize Pd catalysts on mesoporous silica (SBA-15) to reduce metal leaching, enabling 5 reaction cycles with <5% yield drop.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine and naphthalene rings.

Reduction: Reduction reactions may target the carboxamide group or the pyridine ring.

Substitution: The compound can undergo substitution reactions, especially at the pyridine and naphthalene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Electrophilic and nucleophilic substitution reactions may involve reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((6-methylpyridin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 3-((6-methylpyridin-2-yl)oxy)-N-(phenylmethyl)pyrrolidine-1-carboxamide

- 3-((6-methylpyridin-2-yl)oxy)-N-(naphthalen-2-ylmethyl)pyrrolidine-1-carboxamide

- 3-((6-methylpyridin-2-yl)oxy)-N-(benzyl)pyrrolidine-1-carboxamide

Uniqueness

The uniqueness of 3-((6-methylpyridin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide lies in its specific combination of functional groups and structural features. The presence of the naphthalen-1-ylmethyl group, in particular, may confer unique chemical and biological properties compared to similar compounds.

Biological Activity

3-((6-methylpyridin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes current research findings, case studies, and relevant data on its biological activity.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with a naphthalenylmethyl group and a 6-methylpyridinyl ether. Its structure can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₂

- SMILES Notation : CC1=CC=NC(=C1)C(C(=O)NCC2=CC=CC=C2)=O

Research indicates that the compound interacts with various molecular targets, including:

- MDM2 Inhibition : It has been identified as a potent inhibitor of the murine double minute 2 (MDM2) protein, which is crucial in regulating the p53 tumor suppressor pathway. This interaction promotes apoptosis in cancer cells by stabilizing p53 .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter release and inhibition of neuroinflammation .

Biological Activity Overview

Case Studies

- MDM2 Inhibition Study :

- Neuroprotective Study :

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by specific structural features:

Q & A

Basic: What are the recommended synthetic routes for 3-((6-methylpyridin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Pyrrolidine Core Functionalization : Introduce the 6-methylpyridin-2-yloxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions using catalysts like DIAD (diisopropyl azodicarboxylate) and triphenylphosphine .

Carboxamide Formation : React the functionalized pyrrolidine with naphthalen-1-ylmethylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF at 0–25°C .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity.

Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry to minimize byproducts like unreacted amine or dimerization .

Advanced: How can low yields in the carboxamide coupling step be mitigated?

Methodological Answer:

Low yields often arise from poor nucleophilicity of the amine or competing side reactions. Strategies include:

- Activation of the Carboxylic Acid : Use HATU or PyBOP instead of EDC for enhanced reactivity, particularly with sterically hindered amines .

- Solvent Optimization : Switch to polar aprotic solvents like DMF or acetonitrile to improve solubility.

- Temperature Control : Perform reactions at 0–5°C to suppress hydrolysis of the active ester intermediate .

- Additive Use : Include DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency.

Validate improvements via comparative LC-MS analysis of reaction aliquots .

Basic: What techniques are used for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR (in CDCl3 or DMSO-d6) to confirm connectivity of the pyrrolidine, pyridinyloxy, and naphthylmethyl groups. Key signals include pyrrolidine N–CH2 (δ 3.5–4.0 ppm) and naphthalene aromatic protons (δ 7.3–8.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding). Use SHELXL for refinement .

Advanced: How should discrepancies between computational and experimental NMR data be resolved?

Methodological Answer:

Discrepancies may arise from solvent effects, dynamic processes, or incorrect DFT parameters. Steps:

Re-examine Computational Models : Use solvent-corrected DFT (e.g., IEFPCM in Gaussian) with explicit solvent molecules.

Variable-Temperature NMR : Identify conformational flexibility (e.g., pyrrolidine ring puckering) causing signal broadening.

2D NMR : Perform NOESY or ROESY to detect through-space correlations missed in static models.

Cross-validate with X-ray data to resolve ambiguities .

Basic: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., kinase or protease targets) with IC50 determination via dose-response curves .

- Receptor Binding Studies : Radioligand displacement assays (e.g., [3H]-labeled competitors) to calculate Ki values. Include negative controls (DMSO) to exclude solvent artifacts .

- Cellular Viability Assays : MTT or resazurin reduction in relevant cell lines to assess cytotoxicity (EC50).

Advanced: How can in vivo pharmacokinetic challenges be addressed during preclinical studies?

Methodological Answer:

- Metabolic Stability : Perform microsomal incubation (human/rat liver microsomes) to identify metabolic hotspots (e.g., pyridinyloxy cleavage). Introduce deuterium or fluorine to block oxidation .

- Bioavailability Enhancement : Formulate with cyclodextrins or lipid nanoparticles to improve solubility.

- Tissue Distribution : Use LC-MS/MS to quantify compound levels in plasma and organs after IV/PO administration. Compare AUC and Cmax across formulations .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste.

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention for irritation .

Advanced: How can long-term storage stability be optimized?

Methodological Answer:

- Conditions : Store under argon at −20°C in amber vials to prevent photodegradation and oxidation.

- Stability Monitoring : Perform periodic HPLC analysis (0, 3, 6 months) to detect degradation products (e.g., hydrolyzed carboxamide). Add stabilizers like BHT (0.01% w/v) for oxygen-sensitive compounds .

Basic: What computational tools predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Glide to model interactions with active sites. Validate poses with MD simulations (AMBER or GROMACS) .

- Pharmacophore Mapping : Identify critical features (H-bond acceptors, aromatic rings) using Schrödinger Phase .

Advanced: How to resolve contradictions between enzyme inhibition and cellular activity data?

Methodological Answer:

Discrepancies may indicate off-target effects or poor membrane permeability. Strategies:

Permeability Assessment : Use Caco-2 monolayer assays or PAMPA to quantify passive diffusion.

Target Engagement Studies : Apply CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .

Proteomics Profiling : Identify off-targets via affinity purification or activity-based protein profiling (ABPP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.